Mutant vs. Wild-Type Kinase Selectivity: Direct Comparison of Compound 4 with Congeners in PDGFR Family
Within the piperazinylpyrimidine series reported by Shallal et al., compound 4 (structurally consistent with 4-(3-methylphenyl)-6-piperazin-1-ylpyrimidine) demonstrates a selective tendency to bind to and/or inhibit the function of certain KIT and PDGFRA mutants compared to their wild-type isoforms. This contrasts with compound 16, which exhibits global cytotoxicity across the NCI-60 panel, and compound 15, which is preferentially cytostatic against MDA-MB-468 [1]. While exact IC50/Kd values are not publicly disclosed in the abstract or accessible full text, the qualitative selectivity trend is reported as significant [1].
| Evidence Dimension | Mutant vs. wild-type kinase selectivity |
|---|---|
| Target Compound Data | Selectively binds/inhibits KIT and PDGFRA mutants over wild-type isoforms |
| Comparator Or Baseline | Compound 15 (selectively cytostatic against MDA-MB-468) and compound 16 (globally cytotoxic) |
| Quantified Difference | Qualitative; specific IC50/Kd values unavailable in accessible sources |
| Conditions | Kinase profiling panel (PDGFR, CK1, RAF subfamilies) following NCI-60 cellular screen |
Why This Matters
Procurement of this specific substitution pattern is essential for reproducing the reported mutant-selective phenotype; generic analogs may lack this selectivity.
- [1] Shallal HM, Russu WA. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. Eur J Med Chem. 2011;46(6):2043-2057. PMID: 21429632. View Source
